molecular formula C14H20ClNO3 B1322784 Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride CAS No. 614730-47-1

Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride

Cat. No.: B1322784
CAS No.: 614730-47-1
M. Wt: 285.76 g/mol
InChI Key: XJNCBALKIXTKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride is a synthetic compound belonging to the class of benzoate esters. It is widely used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.

Scientific Research Applications

Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and as a component in specialty chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride typically involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the reaction with 4-piperidinylmethanol. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or piperidinyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-piperidinylmethoxy)benzoate
  • Methyl 2-(4-piperidinylmethoxy)benzoate hydrobromide
  • Methyl 2-(4-piperidinylmethoxy)benzoate sulfate

Uniqueness

Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and biological activity compared to other similar compounds .

Properties

IUPAC Name

methyl 2-(piperidin-4-ylmethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-4-2-3-5-13(12)18-10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNCBALKIXTKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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